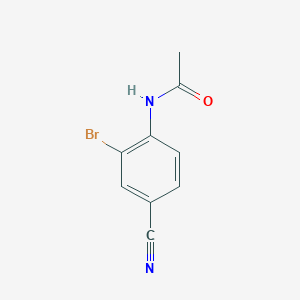

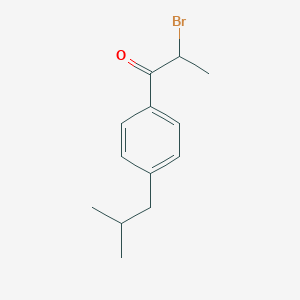

![molecular formula C18H18F3N3O B1273218 (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone CAS No. 885949-76-8](/img/structure/B1273218.png)

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

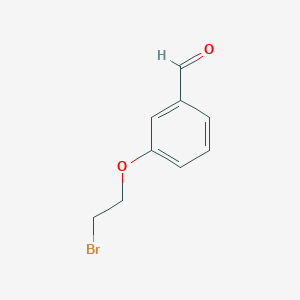

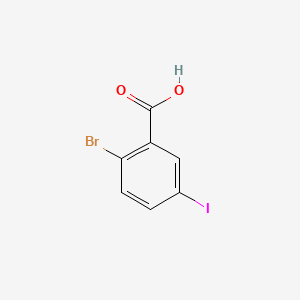

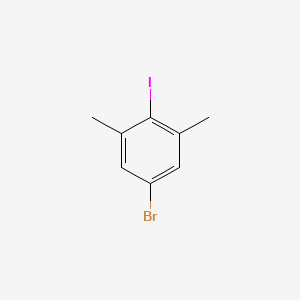

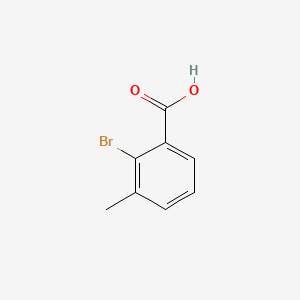

The synthesis of the compound "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone" is not directly detailed in the provided papers. However, a related compound, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, was synthesized through a four-step reaction involving bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine. The acylation reaction of the intermediate with acyl chloride led to the formation of novel piperazine derivatives . This suggests that a similar synthetic route could potentially be applied to synthesize the compound , with modifications to the substituents to include the trifluoromethyl group and the methanone moiety.

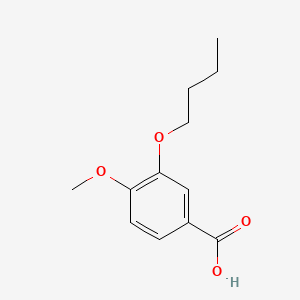

Molecular Structure Analysis

While the molecular structure of "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone" is not explicitly analyzed in the provided papers, the structure of a somewhat similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was determined using single crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of the compound , providing insights into its geometric configuration, bond lengths, and angles, which are crucial for understanding its chemical reactivity and interactions.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically involving "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone". However, the synthesis of related compounds involves reactions such as bromination, cyclization, N-alkylation, reduction, and acylation . These reactions are fundamental in the construction of the piperazine backbone and the introduction of various functional groups. The presence of the trifluoromethyl group in the compound of interest could influence its reactivity, potentially making it a good electrophile due to the electron-withdrawing nature of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone" are not described in the provided papers. However, the characterization of related piperazine derivatives was performed using 1H NMR, FT-IR, ESI-MS, and elemental analysis . These techniques could be applied to determine the physical and chemical properties of the compound , such as its solubility, melting point, stability, and functional group presence. The trifluoromethyl group is known to impart unique properties to compounds, such as increased lipophilicity and metabolic stability, which could be relevant for the compound's potential applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of action

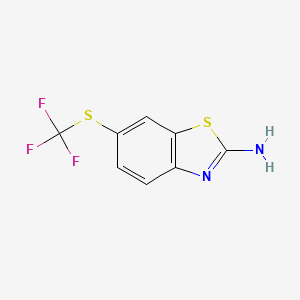

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and illicit drugs. Piperazine itself has been found to act as an antagonist at the GABA receptor in the nervous system .

Mode of action

The trifluoromethyl group is a common feature in many pharmaceuticals and is known to increase lipophilicity, which can enhance penetration through biological membranes .

Biochemical pathways

Without specific information about the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, the route of administration, and the individual’s physiological conditions. The presence of the trifluoromethyl group might enhance its absorption due to increased lipophilicity .

properties

IUPAC Name |

(4-aminophenyl)-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)14-3-7-16(8-4-14)23-9-11-24(12-10-23)17(25)13-1-5-15(22)6-2-13/h1-8H,9-12,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDMZPJUWJVNSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301157770 |

Source

|

| Record name | (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone | |

CAS RN |

885949-76-8 |

Source

|

| Record name | (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.